molecular formula C25H25N5O4S B2550182 ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 955781-22-3

ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2550182
M. Wt: 491.57
InChI Key: OTGAJIDUKCIEAF-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the exact compound is not directly mentioned in the provided papers, similar compounds with pyrazole and pyridazine moieties have been synthesized and studied for various properties, including their potential as antirheumatic agents and their antioxidant properties .

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves a 3+2 annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . This method typically includes a Knoevenagel condensation followed by a cyclocondensation reaction. Similar synthetic routes may be applicable to the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques allow for the determination of the 3D molecular structure and the confirmation of the synthesized compound's identity.

Chemical Reactions Analysis

Pyrazole derivatives can react with various reagents to form a wide array of products. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been shown to react with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . The compound of interest may similarly undergo reactions with nucleophiles or other reagents to form new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds and π-π stacking interactions can stabilize the crystal structure of these compounds . Additionally, the electronic properties such as HOMO/LUMO energies and molecular electrostatic potential (MEP) can be calculated using DFT methods to predict reactivity and interaction with biological targets . The antioxidant properties of these compounds can be evaluated using assays like DPPH and hydroxyl radical scavenging methods .

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been utilized as precursors for synthesizing various polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This approach highlights the potential of using complex ethyl compounds for creating new heterocyclic structures with diverse applications in chemical synthesis and potentially in materials science (Mohareb et al., 2004).

Antimicrobial Compound Development

Research into novel heterocyclic compounds containing a sulfonamido moiety aims at synthesizing new antibacterial agents. These efforts involve reacting precursors with various active methylene compounds to produce derivatives with potential antibacterial properties (Azab et al., 2013). Such research underscores the application of ethyl compounds in developing new antimicrobial agents.

Agricultural Chemistry

Pyrazinamide and its derivatives have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana, demonstrating the potential of such compounds in regulating plant metabolism and ethylene biosynthesis. This has implications for agricultural practices, particularly in reducing postharvest loss by delaying the ripening of fruits and senescence of flowers (Sun et al., 2017).

Fluorescent Compounds for Optical Applications

A series of fluorescent compounds based on the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized, indicating the role of ethyl compounds in the development of materials with specific optical properties. These compounds have potential applications in bioimaging and as molecular probes, highlighting the intersection of organic synthesis and materials science (Zheng et al., 2011).

Colorimetric Chemosensors

New colorimetric chemosensors have been developed using ethyl compounds for the naked-eye recognition of metal ions such as Cu2+, Zn2+, and Co2+. These sensors, based on hybrid hydrazo/azo dye chromophoric systems, demonstrate the application of ethyl compounds in analytical chemistry for detecting and quantifying metal ions (Aysha et al., 2021).

properties

IUPAC Name

ethyl 2-[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-4-34-25(33)20-17-11-8-12-19(17)35-23(20)27-22(31)15(3)29-24(32)21-18(14(2)28-29)13-26-30(21)16-9-6-5-7-10-16/h5-7,9-10,13,15H,4,8,11-12H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGAJIDUKCIEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)N3C(=O)C4=C(C=NN4C5=CC=CC=C5)C(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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